molecular formula C8H8N2O3 B1336988 N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide CAS No. 4720-72-3

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

Cat. No.: B1336988
CAS No.: 4720-72-3
M. Wt: 180.16 g/mol
InChI Key: GZXSHCHKXXMZQP-UHFFFAOYSA-N
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Description

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Profiling and Drug Metabolism

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, as a part of chemical structures like saracatinib (AZD-0530), has been studied for its metabolic profiling in the context of drug metabolism. Saracatinib, a clinical trial drug developed by AstraZeneca, is known for its dual kinase inhibitory actions, particularly as a Src inhibitor and a Bcr-Abl tyrosine-kinase inhibitor. Its metabolism involves various pathways including hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, leading to the formation of reactive intermediates. These intermediates, identified using LC-MS/MS in rat liver microsomes, include cyanide adducts and GSH conjugates, which may elucidate the side effects observed in clinical trials. This insight is crucial for understanding drug safety and efficacy (Attwa et al., 2018).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives are extensively used in supramolecular chemistry for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These compounds are pivotal in nanotechnology, polymer processing, and various biomedical applications due to their multivalent nature and simple structure. The ability of these derivatives to form rod-like structures has been leveraged in creating advanced materials and therapeutic agents, showcasing the versatility of this compound-related structures in scientific research (Cantekin et al., 2012).

Renewable Resources and Sustainable Chemistry

The synthesis of hydroxymethylfurfural (HMF) from plant biomass represents a significant advancement in sustainable chemistry. HMF is a key platform chemical for producing a wide range of derivatives, including monomers, polymers, fuels, and other functional materials. Research in this area focuses on converting hexose carbohydrates and lignocellulose into HMF, highlighting the potential of this compound and its analogs in fostering renewable resources for the chemical industry. This approach is pivotal for reducing dependency on non-renewable hydrocarbon sources and advancing the development of new generation polymers and biofuels (Chernyshev et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide involves the reaction of 2,3-dihydroxybenzamide with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide to form N-(2,3-dihydroxybenzoyl)oxysuccinimide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxamidine in the presence of triethylamine to yield the final product.", "Starting Materials": [ "2,3-dihydroxybenzamide", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "1,3-benzodioxole-5-carboxamidine", "triethylamine" ], "Reaction": [ "Step 1: React 2,3-dihydroxybenzamide with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide to form N-(2,3-dihydroxybenzoyl)oxysuccinimide.", "Step 2: React N-(2,3-dihydroxybenzoyl)oxysuccinimide with 1,3-benzodioxole-5-carboxamidine in the presence of triethylamine to yield N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide." ] }

CAS No.

4720-72-3

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N'-hydroxy-1,3-benzodioxole-5-carboximidamide

InChI

InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10)

InChI Key

GZXSHCHKXXMZQP-UHFFFAOYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=N\O)/N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=NO)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

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